molecular formula C8H10F2N2O B12436378 {[2-(Difluoromethoxy)phenyl]methyl}hydrazine CAS No. 887596-66-9

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine

Cat. No.: B12436378
CAS No.: 887596-66-9
M. Wt: 188.17 g/mol
InChI Key: SKFGWCMVZIQMFK-UHFFFAOYSA-N
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Description

IUPAC Name: Hydrazine,[[2-(difluoromethoxy)phenyl]methyl]-
CAS Number: 887596-66-9
Molecular Formula: C₈H₁₀F₂N₂O
Structure: Features a phenyl ring substituted with a difluoromethoxy (–OCF₂H) group at the ortho position and a methyl-linked hydrazine (–CH₂–NH–NH₂) moiety.

This compound is a fluorinated hydrazine derivative, where the difluoromethoxy group enhances lipophilicity and modulates electronic properties. Its synthesis likely involves condensation reactions between 2-(difluoromethoxy)benzyl precursors and hydrazine, analogous to methods for phenylhydrazines (e.g., using azodicarboxylates and electron-rich arenes) .

Properties

CAS No.

887596-66-9

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

[2-(difluoromethoxy)phenyl]methylhydrazine

InChI

InChI=1S/C8H10F2N2O/c9-8(10)13-7-4-2-1-3-6(7)5-12-11/h1-4,8,12H,5,11H2

InChI Key

SKFGWCMVZIQMFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNN)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods such as column chromatography and distillation may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomer: [4-(Difluoromethoxy)benzyl]hydrazine Hydrochloride

CAS : 887596-65-8
Key Differences :

  • Substituent Position : Difluoromethoxy group at para (vs. ortho).
  • Applications : Both isomers serve as intermediates in drug discovery, but para-substituted derivatives may exhibit altered binding affinities in biological systems .

Trifluoromethyl Analogue: [2-(Trifluoromethyl)phenyl]hydrazine

CAS : 365-34-4
Key Differences :

  • Substituent Type : Trifluoromethyl (–CF₃) vs. difluoromethoxy (–OCF₂H).
  • Electronic Properties : –CF₃ is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to –OCF₂H.
  • Reactivity : –CF₃ derivatives may exhibit slower reaction kinetics in electrophilic substitutions due to greater deactivation .

Fluorinated Ethyl Derivative: [2-(4-Fluorophenyl)ethyl]hydrazine Hydrochloride

CAS: Not explicitly listed (see ). Key Differences:

  • Linker Group : Ethyl (–CH₂CH₂–) vs. methyl (–CH₂–) spacer.
  • Steric Effects : Ethyl linker introduces greater flexibility, possibly affecting conformational stability in target binding .

Chloro/Methylsulfonyl-Substituted Derivative: (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine

CAS : 849035-85-4
Key Differences :

  • Substituents : Chloro (–Cl) and methylsulfonyl (–SO₂CH₃) groups.
  • Reactivity : –SO₂CH₃ is a strong electron-withdrawing group, increasing acidity of the hydrazine NH protons.
  • Applications : Likely used in antimalarial or antibacterial agents due to sulfonyl group’s role in target inhibition .

Physicochemical and Spectral Properties

Physical Properties

Property {[2-(Difluoromethoxy)phenyl]methyl}hydrazine [4-(Difluoromethoxy)benzyl]hydrazine [2-(Trifluoromethyl)phenyl]hydrazine
Molecular Weight 200.18 g/mol 200.18 g/mol 190.12 g/mol
Lipophilicity (LogP)* ~2.1 ~2.0 ~2.5
Melting Point Not reported Not reported 85–87°C

*Estimated using substituent contributions.

Spectral Characterization

  • ¹H-NMR : Ortho-difluoromethoxy group causes deshielding of adjacent protons (~6.8–7.5 ppm). Hydrazine NH signals appear at ~3.5–4.5 ppm.
  • ¹⁹F-NMR : Difluoromethoxy group shows a triplet near -80 ppm (²J₆F-F ≈ 240 Hz) .
  • MS : Molecular ion peak at m/z 200.1 (M⁺) with fragments corresponding to loss of –NH₂ (Δ m/z 16) .

Biological Activity

{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound characterized by a difluoromethoxy group attached to a phenyl ring, which is further linked to a hydrazine moiety. This compound has garnered attention for its potential biological activities, particularly in drug development due to the reactivity of the hydrazine functional group. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Structure C9H10F2N2O\text{Structure }\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}

This structure indicates the presence of both hydrophobic and polar functional groups, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity for these targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression and other diseases.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, leading to altered signaling pathways that can affect cellular behavior.

Biological Activity Overview

Research into the specific biological activities of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:

  • Anticancer Properties : Hydrazines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : Some derivatives exhibit activity against various pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Potential applications in neurodegenerative disorders have been noted due to the compound's ability to modulate oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that related hydrazine compounds exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values ranged from 5 to 20 µM, indicating strong antiproliferative effects .
  • Antimicrobial Activity :
    • Research on structurally similar hydrazines revealed effective inhibition against Candida albicans with MIC values below 4 µg/mL for certain derivatives, suggesting a promising avenue for antifungal drug development .
  • Neuroprotective Effects :
    • Compounds with similar structures were evaluated for their ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
1-PhenylhydrazineContains a phenyl ring and hydrazineAnticancer and antimicrobial properties
2-AminobenzohydrazideSimilar phenyl structure with an amino groupExhibits different biological activities
4-DifluoromethoxybenzaldehydeContains a difluoromethoxy groupUsed as an intermediate in synthesis
HydralazineWell-known antihypertensive agentAntihypertensive effects

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